Molecular Weight Advantage for Lead Optimization
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (MW 158.16) offers a significant molecular weight advantage over the 6-bromo analog (MW 223.03) and the 6-ethyl-2,5-dimethyl-7-oxo derivative (MW 216.24) [1]. This lower MW, while maintaining the core scaffold, is crucial for lead optimization as it allows for greater flexibility in appending functional groups without exceeding typical drug-like MW thresholds (e.g., Lipinski's Rule of Five, MW < 500 Da).
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 158.16 |
| Comparator Or Baseline | 6-Bromo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: 223.03 ; 6-Ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: 216.24 [1] |
| Quantified Difference | Target compound is 64.87 g/mol lower than 6-bromo analog; 58.08 g/mol lower than 6-ethyl-2,5-dimethyl-7-oxo analog. |
| Conditions | Calculated from molecular formula; validated by supplier data sheets. |
Why This Matters
Lower molecular weight provides greater capacity for molecular elaboration while maintaining favorable drug-like properties, a key consideration in early-stage medicinal chemistry procurement.
- [1] PubChem. 6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile. CID 185841. View Source
